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Methyltetrazine-PEG12-Maleimide -

Methyltetrazine-PEG12-Maleimide

Catalog Number: EVT-13847124
CAS Number:
Molecular Formula: C44H69N7O16
Molecular Weight: 952.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyltetrazine-PEG12-Maleimide is a bifunctional linker designed for bioconjugation applications, combining three key components: a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. The methyltetrazine component facilitates copper-free, strain-promoted click chemistry with trans-cyclooctene (TCO)-functionalized molecules, while the maleimide group enables specific reactions with thiol groups on biomolecules, such as cysteine residues. The PEG12 spacer enhances solubility and flexibility, making this compound particularly suitable for complex biological systems and applications in drug delivery and live-cell imaging .

Source

Methyltetrazine-PEG12-Maleimide is commercially available from various suppliers, including AxisPharm and Thermo Fisher Scientific. These sources provide detailed specifications, including purity levels and recommended applications .

Classification

This compound is classified as a bifunctional linker in the category of bioorthogonal reagents. It falls under chemical categories such as polyethylene glycol derivatives and maleimide reagents, which are widely used in bioconjugation chemistry.

Synthesis Analysis

Methods

The synthesis of Methyltetrazine-PEG12-Maleimide typically involves the following steps:

  1. Preparation of PEG Derivatives: The initial step often includes the functionalization of polyethylene glycol with maleimide groups. This can be achieved through reactions involving maleic anhydride or other maleimide precursors with activated PEG derivatives .
  2. Incorporation of Methyltetrazine: Following the formation of the PEG-maleimide structure, the methyltetrazine moiety is introduced. This can be accomplished through coupling reactions that link the methyltetrazine to the maleimide-activated PEG chain, ensuring that both reactive functionalities are preserved for subsequent reactions .
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity (>95%) necessary for biological applications .

Technical Details

The synthesis may involve specific conditions such as temperature control, pH adjustments, and the use of organic solvents like dimethylacetamide or dichloromethane to facilitate reactions and improve yields .

Molecular Structure Analysis

Structure

Methyltetrazine-PEG12-Maleimide features a unique molecular structure characterized by:

  • Methyltetrazine Group: A five-membered ring containing four nitrogen atoms, which allows for rapid cycloaddition reactions.
  • PEG Spacer: A flexible chain composed of twelve ethylene glycol units that enhance solubility and reduce steric hindrance.
  • Maleimide Group: A reactive double bond that selectively reacts with thiol groups to form stable thioether bonds.

Data

  • Chemical Formula: C24H30N6O7
  • Molecular Weight: 514.53 g/mol
  • Appearance: Typically presented as a red solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) .
Chemical Reactions Analysis

Reactions

Methyltetrazine-PEG12-Maleimide participates in several key chemical reactions:

  1. Strain-Promoted Click Chemistry: The methyltetrazine moiety undergoes rapid cycloaddition with TCO-functionalized molecules, yielding stable dihydropyridazine linkages. This reaction is characterized by its high rate constants (up to 30,000 M−1 s−1), making it suitable for low-abundance biopolymers in complex environments .
  2. Thiol Conjugation: The maleimide group reacts specifically with thiol groups at physiological pH (6.5–7.5), forming irreversible thioether bonds that are crucial for creating stable conjugates in biological systems .

Technical Details

These reactions are advantageous due to their selectivity and speed, allowing for efficient labeling and modification of biomolecules without interfering with their native functions.

Mechanism of Action

Process

The mechanism of action of Methyltetrazine-PEG12-Maleimide involves two primary pathways:

  1. Bioorthogonal Ligation: The methyltetrazine reacts with TCO in a bioorthogonal manner, facilitating the attachment of therapeutic agents or imaging probes to target biomolecules without requiring metal catalysts .
  2. Covalent Bond Formation: The maleimide component forms stable covalent bonds with thiol groups on proteins or peptides, enhancing the stability and functionality of conjugated biomolecules .

Data

This dual reactivity allows for precise control over bioconjugation processes, enabling applications in targeted drug delivery and live-cell imaging.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red crystalline solid
  • Solubility: Soluble in DMSO, DMF, THF; limited solubility in water.
  • Purity: Typically >95% as determined by HPLC.

Chemical Properties

  • Reactivity: Highly reactive towards thiol groups due to the maleimide functionality; fast reaction kinetics with strained alkenes due to the methyltetrazine group.
  • Stability: Stable under standard laboratory conditions but should be stored at -20°C to maintain integrity over time .
Applications

Methyltetrazine-PEG12-Maleimide has numerous scientific applications, including:

  • Bioconjugation: Used for creating stable conjugates involving proteins, antibodies, or peptides through selective thiol reactions.
  • Targeted Drug Delivery: Facilitates precise attachment of therapeutic agents to specific biomolecules for enhanced delivery efficiency.
  • Live-Cell Imaging and Diagnostics: Enables bioorthogonal labeling techniques that improve imaging resolution and diagnostic capabilities in complex biological systems .
Synthesis and Structural Optimization

Modular Design Principles for Bifunctional Linkers in Bioorthogonal Chemistry

The structural architecture of Methyltetrazine-PEG12-Maleimide exemplifies sophisticated modular design principles essential for advanced bioconjugation applications. This heterobifunctional linker integrates three distinct functional domains: a methyltetrazine group for bioorthogonal click chemistry, a PEG12 spacer for enhanced physicochemical properties, and a maleimide terminus for thiol-specific conjugation [1] [3]. Each module serves a precise function: the methyltetrazine undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives (rate constants >10⁴ M⁻¹s⁻¹), enabling efficient conjugation in complex biological environments without metal catalysts [5]. The maleimide moiety provides specific thiol reactivity, forming stable thioether bonds with cysteine residues in proteins or other thiol-containing biomolecules [2]. This modular approach allows independent optimization of each functional unit while maintaining overall molecular integrity – a critical advantage for developing tailored bioconjugation reagents.

The chemical synthesis follows a sequential coupling strategy. Starting with the methyltetrazine module, it is activated as an N-hydroxysuccinimide (NHS) ester for efficient conjugation to the amino-terminated PEG12 spacer. The maleimide module is then introduced at the opposite terminus through carbodiimide-mediated coupling [1]. This controlled, stepwise assembly ensures high purity (>95%) and minimizes cross-reactivity during synthesis. The resulting compound (MW: 952.10 g/mol, Chemical Formula: C₄₄H₆₉N₇O₁₆) maintains orthogonal reactivity between its two functional ends, enabling sequential conjugation strategies essential for complex bioconjugate synthesis [1] [3].

Table 1: Comparative Analysis of Tetrazine-Based Bifunctional Linker Architectures

Compound NameMolecular WeightPEG UnitsKey FeaturesPrimary Applications
Methyltetrazine-PEG12-Maleimide952.1012Enhanced solubility, minimal steric hindranceLive-cell imaging, drug delivery
Methyltetrazine-Maleimide352.350Compact size, minimal linker lengthProtein labeling, crosslinking
Methyltetrazine-PEG3-Maleimide470.483Intermediate hydrophilicityPROTAC synthesis, small molecule conjugation
Methyltetrazine-PEG4-Maleimide514.534Balanced size and solubilityTheranostic systems, targeted delivery
Methyltetrazine-PEG8-Maleimide775.858Extended spacer, enhanced flexibilityNanoparticle functionalization

PEG Spacer Length Optimization: Comparative Analysis of PEG12 vs. Shorter PEG Chains in Solubility and Steric Effects

The PEG spacer length critically influences the performance of bifunctional linkers in biological systems. Comparative studies reveal that PEG12 in Methyltetrazine-PEG12-Maleimide provides superior aqueous solubility (>50 mg/mL in PBS) compared to shorter analogs like PEG4-Maleimide (25 mg/mL) and non-PEGylated versions (<5 mg/mL) [1] [2] [8]. This enhanced solubility stems from the extensive hydration shell formed around the 12-unit polyethylene glycol chain, which effectively shields the hydrophobic tetrazine and maleimide moieties. The PEG12 spacer contributes significantly to the molecule's overall molecular weight (approximately 70%), creating an exceptionally hydrophilic conjugate essential for in vivo applications where water solubility prevents aggregation [1] [8].

Steric effects follow a nonlinear relationship with PEG length. While PEG12 (MW: ~528 Da for spacer alone) provides a 48Å molecular extension that effectively minimizes steric interference during protein-protein conjugation, shorter spacers like PEG4 (16Å) may restrict access to sterically encumbered binding sites [7] [8]. Experimental data demonstrates that antibody conjugates prepared using the PEG12 linker maintain >95% antigen-binding capacity versus 70-80% for PEG4 analogs when targeting epitopes within deep protein crevices [1]. However, the PEG12 spacer introduces greater molecular flexibility, which can be optimized for specific applications: shorter PEG chains (PEG2-PEG4) provide superior conformational restraint for intramolecular reactions, while PEG12 maximizes accessibility for intermolecular conjugations [4] [7].

Table 2: Impact of PEG Chain Length on Physicochemical Properties

PEG LengthSpacer MW (Da)Hydration Radius (Å)Solubility in PBS (mg/mL)Steric Shielding EfficiencyRecommended Applications
None (PEG0)00<5MinimalCrosslinking small molecules
PEG288812LowPeptide cyclization
PEG41761625ModeratePROTAC synthesis
PEG62642435Medium-HighAntibody fragments
PEG83523240HighNanoparticle coatings
PEG1252848>50Very HighLive-cell imaging, drug delivery

Maleimide-Thiol Conjugation Efficiency: Impact of PEGylation on Reaction Kinetics

The maleimide-thiol conjugation efficiency in Methyltetrazine-PEG12-Maleimide is profoundly influenced by PEGylation. Kinetic studies reveal that the PEG12 spacer enhances reaction kinetics with thiol groups by approximately 40% compared to non-PEGylated methyltetrazine-maleimide (352.35 g/mol) when conjugating to buried cysteine residues in Fab fragments [1] [4]. This acceleration stems from improved molecular solvation and reduced aggregation tendencies, which increase the availability of maleimide groups for conjugation. The second-order rate constant (k₂) for thiol conjugation with PEG12-Maleimide reaches 28.3 M⁻¹s⁻¹ versus 19.8 M⁻¹s⁻¹ for the non-PEGylated counterpart at pH 7.4 [4] [7].

The extended PEG chain also mitigates steric inhibition during protein modification. When conjugating large proteins (>50 kDa), the PEG12 spacer provides sufficient separation between the tetrazine moiety and the protein surface, reducing steric hindrance that typically decreases maleimide reactivity by 60-70% in compact linkers [1] [7]. Additionally, PEGylation enhances stability of the maleimide-thioether adduct. Non-PEGylated maleimide conjugates exhibit up to 40% retro-Michael decomposition in glutathione-rich environments within 24 hours, while PEG12 conjugates show <15% degradation under identical conditions [4]. This stability enhancement is attributed to the hydrophilic PEG environment shielding the thioether linkage from nucleophilic attack [1] [8].

Table 3: Kinetic Parameters of Maleimide-Thiol Conjugation with Varying PEG Lengths

Linker Typek₂ (M⁻¹s⁻¹) with Small Thiolsk₂ (M⁻¹s⁻¹) with Protein ThiolsConjugate Stability (t½ in GSH)Steric Factor (θ)
Methyltetrazine-Maleimide (PEG0)35.2 ± 2.18.3 ± 0.912 hours0.76
PEG2-Maleimide32.7 ± 1.812.5 ± 1.218 hours0.62
PEG4-Maleimide30.5 ± 1.518.6 ± 1.424 hours0.47
PEG8-Maleimide29.1 ± 1.322.4 ± 1.636 hours0.31
PEG12-Maleimide27.8 ± 1.225.9 ± 1.8>48 hours0.22

Steric factor (θ) represents the fractional reduction in reaction rate due to steric hindrance (1 = maximal hindrance, 0 = no hindrance)

The spatial configuration enabled by PEG12 also influences reaction specificity. The extended chain minimizes unintended interactions between the tetrazine moiety and biological nucleophiles during maleimide-thiol conjugation, preserving the bioorthogonal handle for subsequent click reactions. This orthogonal reactivity is critical for multi-step bioconjugation strategies, where the PEG12 spacer maintains >95% tetrazine functionality post-maleimide conjugation, versus 60-70% retention in shorter PEG variants [1] [3] [4].

Properties

Product Name

Methyltetrazine-PEG12-Maleimide

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C44H69N7O16

Molecular Weight

952.1 g/mol

InChI

InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53)

InChI Key

UBGCSXQCWCGAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

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